molecular formula C8H16O2 B11802684 4-Isopropyltetrahydro-2H-pyran-4-OL CAS No. 1339128-40-3

4-Isopropyltetrahydro-2H-pyran-4-OL

Cat. No.: B11802684
CAS No.: 1339128-40-3
M. Wt: 144.21 g/mol
InChI Key: XUWIXDMDHOHGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyltetrahydro-2H-pyran-4-OL is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is known for its unique structural features, which include a tetrahydropyran ring substituted with an isopropyl group and a hydroxyl group at the 4-position. It is used in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Isopropyltetrahydro-2H-pyran-4-OL involves the Prins cyclization reaction. This reaction typically uses isoprenol and isovaleraldehyde as starting materials, with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds through the formation of a hemiacetal intermediate, followed by cyclization to form the tetrahydropyran ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using solid acid catalysts, such as iron-modified silica or alumosilicates . These catalysts offer advantages in terms of reusability and selectivity, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4-isopropyltetrahydro-2H-pyran-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of 4-isopropyltetrahydro-2H-pyran-4-chloride or 4-isopropyltetrahydro-2H-pyran-4-amine.

Scientific Research Applications

4-Isopropyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Isopropyltetrahydro-2H-pyran-4-OL can be compared with other similar compounds, such as:

The presence of the isopropyl group in this compound makes it unique, as it enhances the compound’s chemical properties and broadens its range of applications.

Properties

1339128-40-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-propan-2-yloxan-4-ol

InChI

InChI=1S/C8H16O2/c1-7(2)8(9)3-5-10-6-4-8/h7,9H,3-6H2,1-2H3

InChI Key

XUWIXDMDHOHGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOCC1)O

Origin of Product

United States

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